molecular formula C5H9NO2 B1312781 (1S,2R)-2-Aminocyclobutane-1-carboxylic acid CAS No. 648433-09-4

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid

Cat. No.: B1312781
CAS No.: 648433-09-4
M. Wt: 115.13 g/mol
InChI Key: NSQMWZLLTGEDQU-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure

Scientific Research Applications

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Biochemical Analysis

Biochemical Properties

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. For example, this compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases . These interactions can lead to changes in the levels of various metabolites, affecting cellular function and metabolism.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses to external stimuli . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at high doses, it may exhibit toxic or adverse effects . For example, studies in animal models have shown that high doses of this compound can lead to oxidative stress and cellular damage, highlighting the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism . For instance, this compound can be metabolized by aminotransferases, leading to the production of other amino acid derivatives that play roles in cellular function and signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function . For example, this compound can be transported into cells via amino acid transporters, where it can then interact with intracellular enzymes and receptors.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Aminocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the asymmetric synthesis starting from chiral precursors or using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Aminocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Aminocyclobutane-1-carboxylic acid: The enantiomer of (1S,2R)-2-Aminocyclobutane-1-carboxylic acid with different stereochemistry.

    Cyclobutane-1,2-dicarboxylic acid: A related compound with two carboxylic acid groups instead of an amino group.

    Cyclobutane-1,2-diamine: A compound with two amino groups instead of a carboxylic acid group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an amino and a carboxylic acid group

Properties

IUPAC Name

(1S,2R)-2-aminocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQMWZLLTGEDQU-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461507
Record name Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648433-09-4
Record name Cyclobutanecarboxylic acid, 2-amino-, (1S,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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